3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with methoxy and pyrrolidinyl substituents
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biochemical pathways .
Result of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, indicating that they may have a wide range of molecular and cellular effects .
Action Environment
It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is not yet fully understood. Similar compounds have shown to interact excellently with receptors , suggesting that this compound may also interact with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Methoxylation: The methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Amide Bond Formation: The final step involves coupling the methoxy-substituted benzoyl chloride with the pyrrolidinyl intermediate under conditions that promote amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinyl ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of hydroxyl-substituted pyrrolidinyl derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used as a probe to study the function of specific enzymes or receptors.
Industrial Chemistry: Employed in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide
- N-(4-(2-(2-hydroxyethylamino)ethoxy)-3-(1-methyl-1H-pyrazol-5-yl)phenyl)-3-methoxybenzamide
Uniqueness
Compared to similar compounds, 3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has unique structural features that may confer distinct biological activities. The presence of the pyrrolidinyl ring and the specific positioning of the methoxy groups can influence its interaction with biological targets, potentially leading to different therapeutic effects.
Properties
IUPAC Name |
3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-6-3-5-13(11-15)19(23)20-14-8-9-17(25-2)16(12-14)21-10-4-7-18(21)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLPRDHAESSKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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